N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a thiophene-2-carboxamide moiety. Its molecular formula is C₁₄H₁₀N₄O₅S, with an average mass of 346.317 g/mol and a monoisotopic mass of 346.037190 g/mol . The compound’s structure combines electron-withdrawing (nitro group on thiophene) and electron-donating (methoxy group on phenyl) substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)13-16-17-14(20-13)15-12(18)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFAEGDNBQYYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide and analogous compounds:
Structural and Functional Analysis
Core Heterocycle Variations: The 1,3,4-oxadiazole ring in the target compound is replaced with a thiazole in Compound 11, altering electronic properties and binding affinity. LMM5 and LMM11 retain the 1,3,4-oxadiazole core but incorporate benzamide rather than thiophene-carboxamide, increasing hydrophobicity and membrane permeability .
Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-chlorophenyl group in Compound 6f. Methoxy groups may improve bioavailability but reduce electrophilic reactivity .
Biological Activity :
- Antifungal Activity : LMM5 and LMM11 demonstrate efficacy against Candida albicans via thioredoxin reductase inhibition, suggesting a shared mechanism with the target compound. However, the thiophene-carboxamide moiety may confer broader-spectrum activity .
- Antimicrobial Activity : Compound 6f shows superior activity against Gram-positive bacteria compared to the target compound, likely due to the sulfanyl acetamide group’s enhanced hydrogen-bonding capacity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 5-nitrothiophene-2-carboxylic acid with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, analogous to methods for Compound 11 .
- LMM5 and LMM11 require multi-step sulfamoyl benzamide synthesis, increasing complexity compared to the target compound .
Research Findings and Trends
Structure-Activity Relationship (SAR) :
Toxicity Considerations :
Future Directions :
- Hybridizing the 1,3,4-oxadiazole-thiophene scaffold with sulfamoyl groups (as in LMM5) could optimize antifungal activity while mitigating toxicity.
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring fused with a thiophene moiety, which is known for its pharmacological potential. The synthetic route typically involves multi-step reactions starting from 4-methoxybenzohydrazide and other intermediates. The synthesis can be summarized as follows:
- Formation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole through the reaction of 4-methoxybenzohydrazide with carbon disulfide.
- Coupling with thiophene-2-carboxylic acid to yield this compound.
This compound's structure can be represented as follows:
Anticancer Properties
Research has demonstrated that compounds containing the oxadiazole unit exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 and U-937. These compounds were found to activate the p53 pathway and increase caspase-3 cleavage, indicating a mechanism involving programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Apoptosis induction via p53 activation |
| 5b | U-937 | 8.00 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for related oxadiazole derivatives have been reported as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor functions that are critical in signaling pathways related to cell survival and apoptosis.
Study on Anticancer Efficacy
A recent study focused on the anticancer efficacy of oxadiazole derivatives demonstrated that compounds similar to this compound showed promising results against various cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and revealed that these compounds significantly reduced cell viability in a dose-dependent manner .
Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of oxadiazole derivatives against clinical isolates of bacteria. The results indicated that several derivatives had potent activity against resistant strains, suggesting their potential as therapeutic agents .
Q & A
Basic: What are the critical steps in synthesizing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization of thiosemicarbazide derivatives, functionalization of the oxadiazole ring, and coupling with thiophene-2-carboxamide. Key steps include:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of thiosemicarbazide intermediates under acidic conditions (e.g., H₂SO₄) .
- Coupling : Reaction of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry to improve yields (typically 60–75%) and purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- IR : Peaks at 1670–1690 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O-C of methoxy group) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 342) and fragmentation patterns for structural validation .
Advanced: How can molecular docking elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase due to the compound’s antimicrobial/anti-inflammatory activity .
- Docking Workflow :
- Prepare ligand (compound) and receptor (enzyme PDB ID: 1PXX) structures using AutoDock Tools.
- Identify binding pockets via grid parameter optimization.
- Analyze binding modes (e.g., hydrogen bonding with methoxy group, π-π stacking of thiophene) .
- Validation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values (e.g., 12 µM for COX-2 inhibition) .
Advanced: How do structural modifications (e.g., halogenation of the phenyl ring) impact biological activity?
- Case Study : Replacing the 4-methoxyphenyl group with 4-fluorophenyl () increases lipophilicity (logP from 2.1 to 2.5), enhancing membrane permeability and antibacterial activity (MIC reduced from 32 µg/mL to 16 µg/mL) .
- Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution.
- Test in vitro against standardized microbial strains (e.g., S. aureus ATCC 25923) .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Hypothesis : Poor solubility (logS = -4.2) may limit bioavailability in vivo .
- Resolution Strategies :
- Formulation : Use PEG-based nanoparticles or β-cyclodextrin inclusion complexes to enhance solubility .
- Metabolic Stability : Conduct hepatic microsomal assays (e.g., t₁/₂ = 45 min in rat liver microsomes) to identify rapid clearance issues .
Advanced: What crystallographic methods are suitable for determining the compound’s solid-state structure?
- Single-Crystal X-Ray Diffraction (SCXRD) :
- Key Parameters :
- Unit cell dimensions (e.g., a = 10.2 Å, b = 12.5 Å).
- Hydrogen-bonding networks (e.g., N-H···O between amide and oxadiazole groups) .
Basic: How does the methoxy group influence the compound’s electronic properties?
- Electron-Donating Effect : The methoxy group increases electron density on the oxadiazole ring, enhancing π-π interactions with aromatic residues in enzyme active sites .
- Experimental Validation :
- Compare Hammett σ values (σ = -0.27 for -OCH₃ vs. σ = 0.06 for -H).
- Cyclic voltammetry shows reduced oxidation potential (Epa = 1.1 V vs. 1.3 V for des-methoxy analog) .
Advanced: What strategies can mitigate toxicity while retaining efficacy?
- Structural Optimization :
- Replace the thiophene ring with furan (lower hepatotoxicity; ).
- Introduce hydrophilic groups (e.g., -SO₃H) to reduce off-target binding .
- Toxicology Assays :
- In vitro: HepG2 cell viability assays (IC₅₀ > 50 µM acceptable).
- In vivo: Acute toxicity testing in rodents (LD₅₀ > 500 mg/kg) .
Advanced: How can regioselective functionalization of the oxadiazole ring be achieved?
- Site-Specific Reactions :
- Electrophilic substitution at C-5 of oxadiazole using HNO₃/H₂SO₄.
- Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) at C-2 .
- Monitoring : Use LC-MS to track reaction progress and isolate intermediates .
Basic: What computational tools predict the compound’s ADMET properties?
- Software : SwissADME, pkCSM, or ADMETLab 2.0.
- Key Predictions :
- Absorption : High Caco-2 permeability (Papp > 8 × 10⁻⁶ cm/s).
- Metabolism : Substrate for CYP3A4 (high risk of drug-drug interactions).
- Toxicity : Ames test negative (non-mutagenic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
